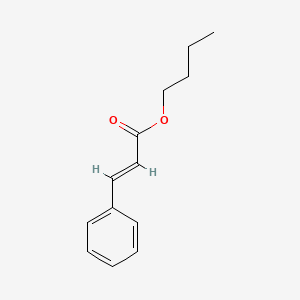

3-Phenyl-acrylic acid, butyl ester

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmaceutical Intermediate

Butyl cinnamate can serve as a building block in the synthesis of more complex molecules with potential pharmaceutical applications. Its reactive sites allow for further chemical modifications, leading to the creation of novel drug candidates. Researchers can utilize this property to explore new therapeutic avenues. Source: Procurenet, tert-Butyl Cinnamate 98 | High-Quality Chemical Compound:

Butyl cinnamate is an organic compound classified as an ester, specifically the butyl ester of cinnamic acid. Its chemical formula is , with a molecular weight of approximately 204.26 g/mol. This compound appears as a colorless to pale yellow liquid with a sweet, balsamic odor reminiscent of cinnamon and vanilla. It is slightly soluble in water but more soluble in organic solvents, making it a versatile ingredient in various applications, particularly in the fragrance and flavor industries .

Butyl cinnamate's mechanism of action in biological systems is not fully understood. However, research suggests it might interact with olfactory receptors, contributing to its fragrance properties []. Additionally, some studies suggest potential antimicrobial activity, but further investigation is needed.

- Esterification: The formation of butyl cinnamate occurs through the reaction of cinnamic acid with butanol, typically under acidic conditions to catalyze the reaction .

- Hydrolysis: In the presence of water and an acid or base, butyl cinnamate can revert to its original components, cinnamic acid and butanol.

- Transesterification: This reaction involves exchanging the alcohol moiety in butyl cinnamate with another alcohol, which can alter its properties for specific applications .

The synthesis of butyl cinnamate typically involves several methods:

- Conventional Esterification: The most common method involves the direct esterification of cinnamic acid with butanol using an acid catalyst (e.g., sulfuric acid) under reflux conditions .

- Enzymatic Synthesis: Recent advancements have introduced enzymatic methods using lipases in non-aqueous media to synthesize butyl cinnamate. This method is considered more environmentally friendly and can produce high yields under milder conditions .

- Microflow Technology: Innovative approaches such as continuous microflow synthesis have been developed to streamline production processes and improve efficiency through better catalyst utilization .

Butyl cinnamate is widely used across various industries due to its pleasant aroma and flavor profile:

- Fragrance Industry: It is a common ingredient in perfumes and scented products due to its sweet and balsamic scent.

- Food Industry: Used as a flavoring agent in confections, beverages, and baked goods.

- Cosmetics: Incorporated into lotions, creams, and soaps for its aromatic qualities and potential skin benefits.

- Pharmaceuticals: Utilized in formulations for its antimicrobial properties and as a flavoring agent .

Research on the interactions of butyl cinnamate with other compounds has revealed its compatibility with various fragrance ingredients. Studies indicate that it can enhance the olfactory profiles of other compounds when used in blends. Furthermore, interaction studies have assessed its safety profile when combined with other esters and alcohols commonly used in cosmetics and food products .

Several compounds share structural similarities with butyl cinnamate, primarily due to their classification as esters derived from cinnamic acid or related structures. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Ethyl Cinnamate | Ethyl Ester | More volatile; often used in perfumes |

| Methyl Cinnamate | Methyl Ester | Commonly found in essential oils |

| Benzyl Cinnamate | Benzyl Ester | Exhibits stronger floral notes; used in high-end fragrances |

| Propyl Cinnamate | Propyl Ester | Similar applications; slightly different scent profile |

| Butyl Benzoate | Benzoate Ester | Used primarily as a solvent; different aroma profile |

Butyl cinnamate stands out due to its unique sweet balsamic aroma that is less pronounced in other similar compounds. Its specific applications in both food flavoring and personal care products highlight its versatility compared to others that may be more specialized .

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

Appearance

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 232 of 390 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 158 of 390 companies with hazard statement code(s):;

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

General Manufacturing Information

Dates

2: Kakarla L, Katragadda SB, Tiwari AK, Kotamraju KS, Madhusudana K, Kumar DA, Botlagunta M. Free radical scavenging, α-glucosidase inhibitory and anti-inflammatory constituents from Indian sedges, Cyperus scariosus R.Br and Cyperus rotundus L. Pharmacogn Mag. 2016 Jul;12(Suppl 4):S488-S496. PubMed PMID: 27761080; PubMed Central PMCID: PMC5068129.

3: Jakovetić SM, Jugović BZ, Gvozdenović MM, Bezbradica DI, Antov MG, Mijin DZ, Knežević-Jugović ZD. Synthesis of aliphatic esters of cinnamic acid as potential lipophilic antioxidants catalyzed by lipase B from Candida antarctica. Appl Biochem Biotechnol. 2013 Aug;170(7):1560-73. doi: 10.1007/s12010-013-0294-z. Epub 2013 May 25. PubMed PMID: 23703579.

4: Bariamis SE, Marin M, Athanassopoulos CM, Kontogiorgis C, Tsimali Z, Papaioannou D, Sindona G, Romeo G, Avgoustakis K, Hadjipavlou-Litina D. Syntheses and evaluation of the antioxidant activity of novel methoxypsoralen derivatives. Eur J Med Chem. 2013 Feb;60:155-69. doi: 10.1016/j.ejmech.2012.11.043. Epub 2012 Dec 7. PubMed PMID: 23291118.

5: Peh GR, Kantchev EA, Zhang C, Ying JY. N-heterocycle carbene (NHC)-ligated cyclopalladated N,N-dimethylbenzylamine: a highly active, practical and versatile catalyst for the Heck-Mizoroki reaction. Org Biomol Chem. 2009 May 21;7(10):2110-9. doi: 10.1039/b821892g. Epub 2009 Mar 26. PubMed PMID: 19421449.

6: Koutsaplis M, Andrews PC, Bull SD, Duggan PJ, Fraser BH, Jensen P. A new diastereoselective aza-allyl conjugate addition-Michael addition-ring closure reaction sequence and its application in the construction of six contiguous stereogenic centres. Chem Commun (Camb). 2007 Sep 14;(34):3580-2. PubMed PMID: 18080550.

7: Bhatia SP, Wellington GA, Cocchiara J, Lalko J, Letizia CS, Api AM. Fragrance material review on butyl cinnamate. Food Chem Toxicol. 2007;45 Suppl 1:S49-52. Epub 2007 Sep 14. Review. PubMed PMID: 18037219.

8: Bhatia SP, Wellington GA, Cocchiara J, Lalko J, Letizia CS, Api AM. Fragrance material review on isobutyl cinnamate. Food Chem Toxicol. 2007;45 Suppl 1:S102-5. Epub 2007 Sep 15. Review. PubMed PMID: 18036714.

9: Ziolo J, Chrapec J, Rzoska SJ. Critical behavior of the isotropic-smectic-A transition in p-decyloxy-benzylidene-p-amino-2-methyl-butyl-cinnamate studied by the nonlinear dielectric effect method. Phys Rev A Gen Phys. 1989 Jul 1;40(1):448-450. PubMed PMID: 9901911.

10: Dumrongrattana S, Huang CC. Polarization and tilt-angle measurements near the smectic-A-chiral-smectic-C transition of p-(n-decyloxybenzylidene)-p-amino-(2-methyl-butyl)cinnamate (DOBAMBC). Phys Rev Lett. 1986 Feb 3;56(5):464-467. PubMed PMID: 10033199.

11: CAVIER R, JAMMET ML, BISMUT A. [Treatment of oxyuriasis by N-butyl cinnamate]. Presse Med. 1957 Jan 16;65(5):91. French. PubMed PMID: 13420017.

12: CAVIER R, CHASLOT M. [Research on the anthelmintic properties of various derivatives of the cinnamic series. II. Pharmacological study of n-butyl cinnamate]. Ann Pharm Fr. 1956 May;14(5):370-3. French. PubMed PMID: 13373139.